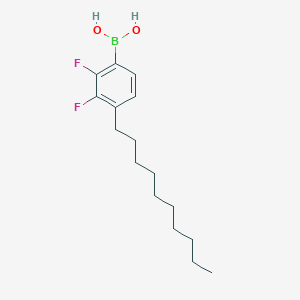
(4-Decyl-2,3-difluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Decyl-2,3-difluorophenyl)boronic acid, also known as DFBA, is a boronic acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and methanol. DFBA is a versatile compound that has been used in various fields such as organic chemistry, medicinal chemistry, and materials science.
Wirkmechanismus
The mechanism of action of (4-Decyl-2,3-difluorophenyl)boronic acid is not well understood. However, it is believed that (4-Decyl-2,3-difluorophenyl)boronic acid forms a complex with the target molecule through the formation of a boronate ester bond. This complex formation can lead to changes in the properties of the target molecule, such as its fluorescence or reactivity.
Biochemical and Physiological Effects:
(4-Decyl-2,3-difluorophenyl)boronic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Decyl-2,3-difluorophenyl)boronic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various applications. However, one limitation of (4-Decyl-2,3-difluorophenyl)boronic acid is its low solubility in water, which can limit its use in aqueous environments.
Zukünftige Richtungen
(4-Decyl-2,3-difluorophenyl)boronic acid has a wide range of potential future directions in scientific research. It can be used as a building block in the synthesis of various organic compounds with unique properties. (4-Decyl-2,3-difluorophenyl)boronic acid can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, (4-Decyl-2,3-difluorophenyl)boronic acid can be modified to improve its solubility in water, which can expand its potential applications in aqueous environments.
Wissenschaftliche Forschungsanwendungen
(4-Decyl-2,3-difluorophenyl)boronic acid has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and ligands. (4-Decyl-2,3-difluorophenyl)boronic acid has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Eigenschaften
CAS-Nummer |
147223-09-4 |
|---|---|
Produktname |
(4-Decyl-2,3-difluorophenyl)boronic acid |
Molekularformel |
C16H25BF2O2 |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
(4-decyl-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C16H25BF2O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(17(20)21)16(19)15(13)18/h11-12,20-21H,2-10H2,1H3 |
InChI-Schlüssel |
VJSKAJBAWZZPDC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |
Synonyme |
4-Decyl-2,3-difluorobenzeneboronic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

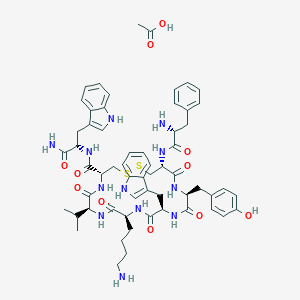
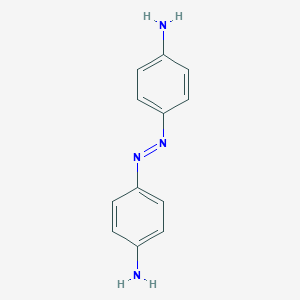
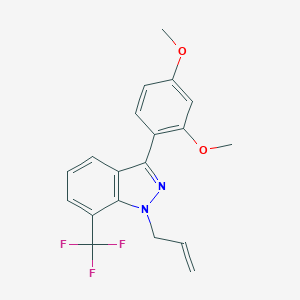
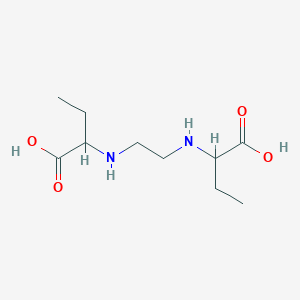
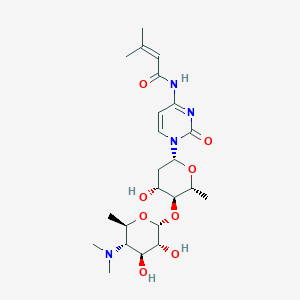
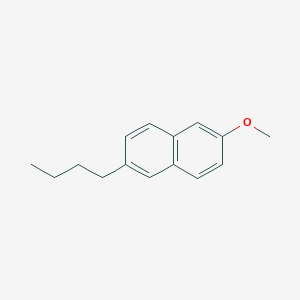
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
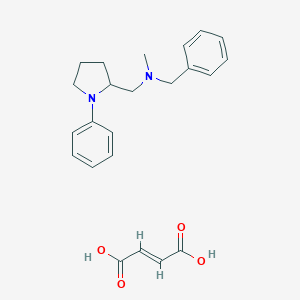
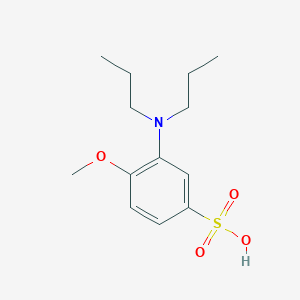
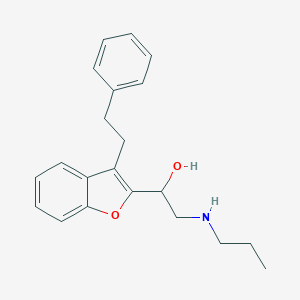
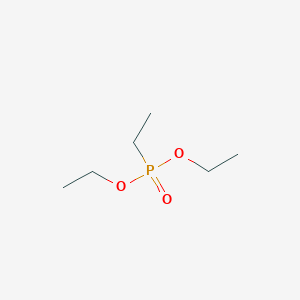
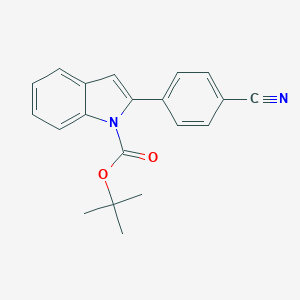
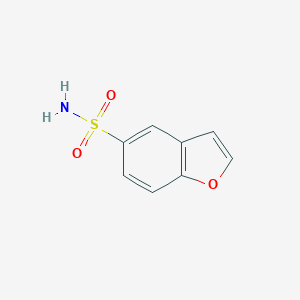
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)